molecular formula C7H2Br2F4O B1410354 1,4-Dibromo-2-fluoro-5-(trifluoromethoxy)benzene CAS No. 1803785-48-9

1,4-Dibromo-2-fluoro-5-(trifluoromethoxy)benzene

Cat. No.: B1410354
CAS No.: 1803785-48-9
M. Wt: 337.89 g/mol
InChI Key: ZHLYLBPCOYPKRE-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-fluoro-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2-fluoro-5-(trifluoromethoxy)benzene typically involves halogenation and fluorination reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield fluorinated para-terphenyls .

Scientific Research Applications

1,4-Dibromo-2-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-fluoro-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through its halogen and fluorine atoms. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical reactions. The exact molecular pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-fluoro-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .

Properties

IUPAC Name

1,4-dibromo-2-fluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4O/c8-3-2-6(14-7(11,12)13)4(9)1-5(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLYLBPCOYPKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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